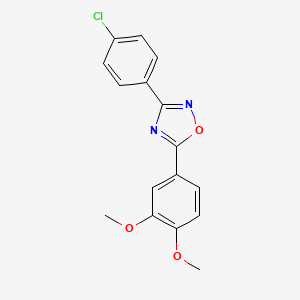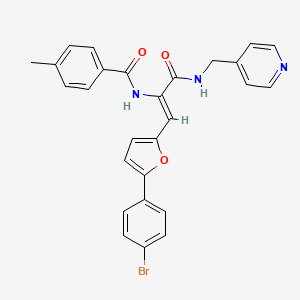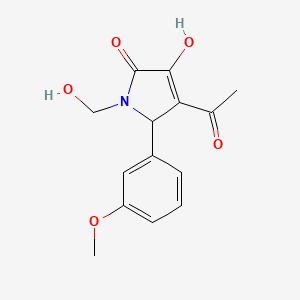
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氯苯基)-5-(3,4-二甲氧基苯基)-1,2,4-噁二唑是一种杂环化合物,属于噁二唑类。该化合物以包含1,2,4-噁二唑环为特征,该环是一个五元环,包含三个杂原子:两个氮原子和一个氧原子。4-氯苯基和3,4-二甲氧基苯基基团连接在噁二唑环上,赋予该化合物独特的化学和物理性质。
准备方法
合成路线和反应条件
3-(4-氯苯基)-5-(3,4-二甲氧基苯基)-1,2,4-噁二唑的合成通常涉及适当前体的环化。一种常见的方法是在脱水剂(如氧氯化磷)存在下,使4-氯苯甲酰肼与3,4-二甲氧基苯甲酰氯反应。反应通过形成中间酰基酰肼进行,然后进行环化形成噁二唑环。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高工艺效率和产率。此外,重结晶和色谱等纯化技术被用来获得具有高纯度的所需产物。
化学反应分析
反应类型
3-(4-氯苯基)-5-(3,4-二甲氧基苯基)-1,2,4-噁二唑可以进行各种化学反应,包括:
取代反应: 4-氯苯基基团的存在允许亲核芳香取代反应。
氧化和还原反应: 噁二唑环可以在适当条件下参与氧化还原反应。
环加成反应: 该化合物可以与合适的亲二烯体或偶极亲二烯体进行环加成反应。
常用试剂和条件
取代反应: 甲醇钠或叔丁醇钾等试剂可用于亲核取代反应。
氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 常用的还原剂包括氢化铝锂或硼氢化钠。
形成的主要产物
取代反应: 具有取代芳环的产物。
氧化反应: 噁二唑环的氧化衍生物。
还原反应: 噁二唑环或芳香取代基的还原形式。
科学研究应用
3-(4-氯苯基)-5-(3,4-二甲氧基苯基)-1,2,4-噁二唑在科学研究中具有多种应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的化学结构和生物活性,被探索为潜在的治疗剂。
工业: 用于开发具有特定性质的新材料,例如聚合物和染料。
作用机制
3-(4-氯苯基)-5-(3,4-二甲氧基苯基)-1,2,4-噁二唑的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可以抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。确切的途径和分子靶标会根据具体的应用和生物学背景而有所不同。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-5-苯基-1,2,4-噁二唑
- 3-(4-氯苯基)-5-(4-甲氧基苯基)-1,2,4-噁二唑
- 3-(4-氯苯基)-5-(3,4-二氯苯基)-1,2,4-噁二唑
独特性
3-(4-氯苯基)-5-(3,4-二甲氧基苯基)-1,2,4-噁二唑的独特之处在于同时存在4-氯苯基和3,4-二甲氧基苯基基团。这种组合赋予了不同的化学和物理性质,使其适用于研究和工业中的特定应用。甲氧基的存在可以影响化合物的反应性和与生物靶标的相互作用,使其与其他类似化合物区别开来。
属性
分子式 |
C16H13ClN2O3 |
|---|---|
分子量 |
316.74 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-8-5-11(9-14(13)21-2)16-18-15(19-22-16)10-3-6-12(17)7-4-10/h3-9H,1-2H3 |
InChI 键 |
BJWREFSFHJDLFG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)

![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)

![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
